4-Hydroperoxy-4-methylpent-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroperoxy-4-methylpent-2-yn-1-ol is an organic compound characterized by the presence of a hydroperoxy group (-OOH) and an alkyne group (triple bond) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroperoxy-4-methylpent-2-yn-1-ol typically involves the oxidation of 4-methylpent-2-yn-1-ol. One common method is the photo-oxidation process, where singlet oxygen ((^1O_2)) is used to oxidize the precursor compound . The reaction conditions often include the use of a solvent such as dichloromethane and a photosensitizer to generate singlet oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors for efficient and controlled oxidation processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroperoxy-4-methylpent-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides or other oxidized products.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group (-OH).
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Singlet oxygen ((^1O_2)), hydrogen peroxide (H(_2O_2)), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of more complex peroxides.
Reduction: Conversion to 4-methylpent-2-yn-1-ol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Hydroperoxy-4-methylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential therapeutic applications due to its oxidative properties.
Mechanism of Action
The mechanism of action of 4-Hydroperoxy-4-methylpent-2-yn-1-ol primarily involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with other molecules can result in the formation of radicals and other reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-2-yn-1-ol: The precursor compound without the hydroperoxy group.
4-Hydroperoxy-4-methylpent-2-en-1-ol: A similar compound with a double bond instead of a triple bond.
4-Hydroperoxy-4-methylpentane: A saturated analog with no multiple bonds.
Uniqueness
4-Hydroperoxy-4-methylpent-2-yn-1-ol is unique due to the presence of both a hydroperoxy group and an alkyne group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
113689-76-2 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4-hydroperoxy-4-methylpent-2-yn-1-ol |
InChI |
InChI=1S/C6H10O3/c1-6(2,9-8)4-3-5-7/h7-8H,5H2,1-2H3 |
InChI Key |
UXQONWYGVIPSCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.